molecular formula C11H14ClNO2 B8176079 Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride

Cat. No.: B8176079
M. Wt: 227.69 g/mol
InChI Key: MDKOMHPGEDQSAH-UHFFFAOYSA-N
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Description

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride typically involves the esterification of 3-(1-aminocyclopropyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .

Biological Activity

Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety substituted with an aminocyclopropyl group. This structural configuration is crucial for its biological interactions and reactivity.

Property Details
Molecular Formula C11H12ClNO2
Molecular Weight 227.67 g/mol
Solubility Soluble in water and organic solvents
Appearance White crystalline powder

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

  • Enzyme Interaction : The compound acts as a substrate for specific enzymes, leading to the formation of biologically active metabolites. This property is leveraged in biochemical assays to study enzyme kinetics and metabolic pathways.
  • Receptor Modulation : It may influence receptor activity, particularly in the central nervous system, suggesting potential applications in neuropharmacology. Its structural similarities to known receptor agonists indicate that it could modulate dopaminergic pathways effectively, which is critical in treating neuropsychiatric disorders .

Pharmacological Potential

Research indicates that this compound may exhibit:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant properties through modulation of neurotransmitter systems.
  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models .

Case Studies

  • Neuropharmacological Studies : A study investigated the compound's effects on dopaminergic signaling pathways in rodent models, showing promising results in enhancing dopamine release, which could be beneficial for conditions like Parkinson's disease.
  • Biochemical Assays : In vitro assays demonstrated that this compound significantly alters enzyme activity related to neurotransmitter metabolism, indicating its role as a modulator in biochemical pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound Key Features Biological Activity
Methyl 3-aminobenzoateLacks cyclopropyl groupLimited receptor interaction
Methyl 3-(2-benzylmethylamino)ethyl benzoateDifferent functional groupsPotentially broader pharmacological effects
Methyl 3-(1-amino-3-hydroxypropyl)benzoateHydroxypropyl group presentEnhanced enzyme interaction

Properties

IUPAC Name

methyl 3-(1-aminocyclopropyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-10(13)8-3-2-4-9(7-8)11(12)5-6-11;/h2-4,7H,5-6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKOMHPGEDQSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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